

Comparison of Levosulpiride Impurity B vs Azepane analog

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Compound of Interest

Compound Name: 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid

CAS No.: 326907-67-9

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Comparison Guide: Levosulpiride Impurity B vs. Azepane Analog

Executive Summary

In the high-precision landscape of antipsychotic drug development, impurity profiling determines the safety and efficacy of the final API. For Levosulpiride, a substituted benzamide, two impurities represent distinct challenges: Impurity B (Methyl Ester) and the Azepane Analog (Ring Expansion Homolog).

This guide provides a technical comparison of these two critical quality attributes (CQAs). While Impurity B represents a fragment-based degradation/intermediate product easily detected by mass shift, the Azepane analog is a structural homolog that mimics the active pharmaceutical ingredient (API) physicochemically, posing severe chromatographic separation challenges.

Structural & Mechanistic Profiling

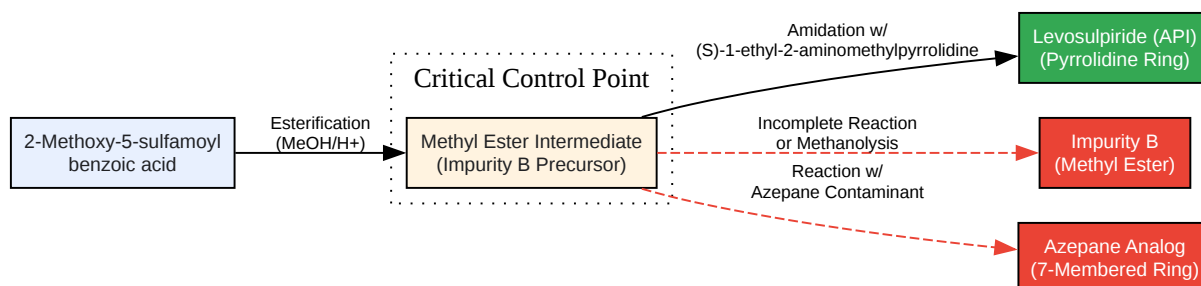
To control these impurities, one must first understand their structural divergence and formation pathways.

Chemical Identity

Feature	Levosulpiride Impurity B (EP)	Azepane Analog (Process Impurity)
Chemical Name	Methyl 2-methoxy-5-sulfamoylbenzoate	N-[(1-ethylazepan-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide
CAS Number	33045-52-2	N/A (Analogous to Sulpiride Azepane Impurity)
Molecular Formula	C ₉ H ₁₁ NO ₅ S	C ₁₇ H ₂₇ N ₃ O ₄ S (Predicted)
Molecular Weight	245.25 g/mol	~369.48 g/mol (Homolog +2 CH ₂)
Structural Class	Synthetic Intermediate / Degradant (Lacks pyrrolidine side chain)	Structural Homolog (Ring expansion: 5-membered → 7-membered)
Origin	Solvolysis of amide bond or unreacted ester intermediate. [1][2]	Impure starting material (diamine) or ring expansion during side-chain synthesis.

Formation Pathways

The following diagram illustrates the divergent pathways leading to these impurities during the synthesis of Levosulpiride.



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Figure 1: Divergent formation pathways. Impurity B arises from incomplete amidation or reverse solvolysis, while the Azepane analog is introduced via side-chain contamination.

Analytical Performance Comparison

The detection and separation of these impurities require distinct strategies due to their polarity differences.

Chromatographic Behavior (RP-HPLC)

- Impurity B (The Ester):** Lacks the basic tertiary amine of the pyrrolidine ring. In acidic mobile phases (pH 2.0–4.0), it remains neutral, whereas Levosulpiride is protonated. This drastic difference in ionization usually results in Impurity B eluting significantly later than the API on C18 columns due to the hydrophobic methyl ester group and lack of ionic repulsion.
- Azepane Analog (The Homolog):** Contains the same basic nitrogen and sulfonamide core as the API but possesses a larger, more hydrophobic 7-membered ring. It typically elutes close to the tail of the Levosulpiride peak, often requiring high-resolution columns (Sub-2 μm) or Phenyl-Hexyl stationary phases for baseline separation.

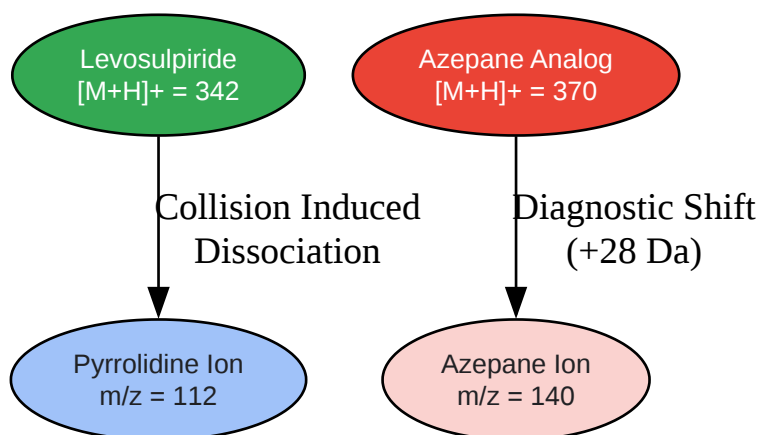
Comparative Data Table:

Parameter	Levosulpiride (API)	Impurity B (Ester)	Azepane Analog
Retention Time (Approx)	~6.0 min	~12.5 min (Late Eluter)	~7.2 min (Critical Pair)
RRT (Relative Retention)	1.00	~2.10	~1.20
UV Max (nm)	214, 290 nm	214, 290 nm (Identical chromophore)	214, 290 nm (Identical chromophore)
Mass (m/z, ESI+)	342.1 [M+H] ⁺	246.0 [M+H] ⁺	370.2 [M+H] ⁺ (Predicted)
Detection Challenge	N/A	Low (High Resolution)	High (Critical Resolution)

Mass Spectrometry Fragmentation (MS/MS)

Differentiation by MS is definitive. The fragmentation patterns reveal the structural core of the impurity.

- Impurity B: Shows a characteristic loss of the methoxy group but lacks the m/z 112 fragment (ethyl-pyrrolidine side chain) seen in the API.
- Azepane Analog: Shows a shifted side-chain fragment. Instead of m/z 112, it yields m/z 140 (ethyl-azepane), confirming the ring expansion.



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Figure 2: MS/MS diagnostic logic. The side-chain fragment mass is the definitive identifier for the Azepane analog.

Experimental Protocol: High-Resolution Profiling

Objective: To achieve baseline separation of the critical pair (Levosulpiride/Azepane) while eluting the late-running Impurity B within a reasonable runtime.

Methodology: Gradient UHPLC-MS/MS

- Column Selection:
 - Primary: Waters ACQUITY UPLC BEH C18 (100mm x 2.1mm, 1.7 μ m).
 - Alternative (for Azepane selectivity): Phenomenex Kinetex Biphenyl.

- Mobile Phase:
 - A: 10 mM Ammonium Acetate in Water (pH 4.5 with Acetic Acid). Note: pH 4.5 ensures the basic nitrogen is ionized, improving peak shape.
 - B: Acetonitrile (LC-MS Grade).
- Gradient Program:
 - 0.0 min: 5% B
 - 2.0 min: 5% B
 - 10.0 min: 30% B (Slow ramp for Azepane separation)
 - 15.0 min: 80% B (Elute Impurity B)
 - 17.0 min: 80% B
 - 17.1 min: 5% B
- Detection:
 - UV: 290 nm (Specific for benzamide core).
 - MS: ESI Positive Mode, Scan range 100–600 m/z.

Protocol Validation Check (Self-Correction):

- Why pH 4.5? At higher pH (>7), the ester (Impurity B) might hydrolyze on-column. At very low pH (<2), the silanol activity is suppressed, but the selectivity between the homolog rings (pyrrolidine vs azepane) might decrease due to pure hydrophobic interaction dominance. pH 4.5 offers a balance of ionization and stability.

Toxicological & Regulatory Context (ICH M7)

- Impurity B:
 - Classification: Class 4 (Non-mutagenic). It is a simple ester of the benzoic acid moiety.

- Limit: Controlled as a standard organic impurity (NMT 0.15% or qualification threshold).
- Azepane Analog:
 - Classification: Class 3 (Alerting structure, unrelated to API). However, since it shares the exact pharmacophore as the API (dopamine antagonist), it is likely to have similar pharmacological activity rather than genotoxicity.
 - Risk: The primary risk is potency shift or off-target effects (e.g., different affinity for D2 vs D3 receptors due to ring size).
 - Regulatory Action: Must be controlled strictly as a "Process Impurity" with specific limits if it exhibits different toxicological properties.

Conclusion

For the drug development scientist, Impurity B is a marker of process completeness (esterification/amidation efficiency), easily controlled by reaction monitoring. In contrast, the Azepane Analog is a marker of starting material purity and synthetic specificity.

- Recommendation: Prioritize the screening of the starting material (diamine side chain) for azepane contaminants using GC-MS before API synthesis. Once formed, the Azepane analog is difficult to remove via crystallization due to its isomorphous nature with Levosulpiride.

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